molecular formula C8H7NO2 B613825 Aminochrome CAS No. 39984-17-3

Aminochrome

Cat. No. B613825
CAS RN: 39984-17-3
M. Wt: 149.15 g/mol
InChI Key: XDEURYRPQDIBSL-UHFFFAOYSA-N
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Description

Aminochrome is a chemical compound that is formed from the oxidation of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. Aminochrome is a highly reactive molecule that has been extensively studied for its potential role in various neurological disorders, including Parkinson's disease. In

Scientific research applications

  • Protective Role of Autophagy in Neurodegeneration: Aminochrome has been linked to cell death in dopaminergic neurons, a key factor in Parkinson's disease. Autophagy, a cellular degradation process, plays a protective role against aminochrome-induced cell death. This insight provides a potential avenue for therapeutic intervention in Parkinson's disease (Paris et al., 2011).

  • Inhibition of Protein Synthesis: Aminochrome also shows inhibitory effects on protein synthesis, as evidenced in studies with Escherichia coli. This suggests a broader impact of aminochrome in biological systems, beyond its role in neurodegeneration (Shafritz, Goodwin, & Weissbach, 1969).

  • Model for Studying Parkinson’s Disease: Aminochrome serves as a valuable experimental model for studying the degeneration of dopaminergic neurons in Parkinson's disease. It provides a closer mimic of the neurodegenerative process occurring in the disease compared to other neurotoxins (Paris et al., 2007).

  • Impact on Mitochondrial Function: Aminochrome induces mitochondrial dysfunction, which is a significant factor in neurodegenerative diseases. Research indicates that this dysfunction can be mitigated, suggesting potential therapeutic strategies (Huenchuguala, Muñoz, & Segura-Aguilar, 2017).

  • Toxicity Mechanisms: The toxicity of aminochromes, including aminochrome, largely depends on the production of reactive oxygen species and their interaction with cellular components. Understanding these mechanisms is vital for developing neuroprotective strategies (Bindoli, Rigobello, & Galzigna, 1989).

  • Neuroinflammatory Effects: Aminochrome can induce glial activation and neuroinflammation, which are significant factors in the progression of Parkinson's disease. This aspect of aminochrome's action further underscores its relevance as a model for studying neurodegenerative processes (Santos et al., 2017).

properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=O)C(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218186, DTXSID301317231
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopaminechrome

CAS RN

39984-17-3, 67992-45-4
Record name Aminochrome 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
J Segura-Aguilar, B Mannervik, J Inzunza… - Neural Regeneration …, 2022 - ncbi.nlm.nih.gov
… the neurotoxic products of dopamine, such as aminochrome and other o-quinones, were … neurons to protect these neurons against aminochrome neurotoxicity. The role of this new …
Number of citations: 20 www.ncbi.nlm.nih.gov
R Graumann, I Paris, P Martinez-Alvarado… - Polish journal of …, 2002 - researchgate.net
… transferases catalyze the conjugation of aminochrome with glutathione [3, 22]. … , aminochrome is reduced to leukoaminochrome. Our results show that the formed leukoaminochrome-…
Number of citations: 92 www.researchgate.net
J Segura-Aguilar, P Muñoz… - Current Medicinal …, 2016 - ingentaconnect.com
The pharmacological treatment of Parkinsons disease (PD) is limited to dopamine agonists and anti-cholinergic drugs that do not stop the progress of disease. LDopa was introduced to …
Number of citations: 36 www.ingentaconnect.com
P Munoz, S Cardenas, S Huenchuguala… - Toxicological …, 2015 - academic.oup.com
… structure, since the incubation of SNCA with aminochrome for 48 h showed a transition state … reduction of aminochrome preventing the formation of adducts between aminochrome and …
Number of citations: 69 academic.oup.com
CC Santos, FM Araújo, RS Ferreira, VB Silva… - Toxicology In Vitro, 2017 - Elsevier
… role of aminochrome on glial … aminochrome induced a reduction in the number of viable cells on cultures exposed to concentration between 10 and 100 μM. Moreover, aminochrome …
Number of citations: 39 www.sciencedirect.com
I Paris, P Munoz, S Huenchuguala… - Toxicological …, 2011 - academic.oup.com
… aminochrome-dependent cell death in a cell line derived from rat substantia nigra. We found that aminochrome … To determine the role of autophagy on aminochrome-induced cell death, …
Number of citations: 70 academic.oup.com
I Paris, A Dagnino‐Subiabre, K Marcelain… - Journal of …, 2001 - Wiley Online Library
… was accompanied by oxidation of dopamine to aminochrome. We found that the Cu–… aminochrome; (ii) dopamine‐dependent Cu uptake; and (iii) one‐electron reduction of aminochrome…
Number of citations: 149 onlinelibrary.wiley.com
J Segura-Aguilar - Frontiers in Neuroscience, 2019 - frontiersin.org
… We propose that aminochrome is the endogenous neurotoxin that triggers … aminochrome is formed inside dopaminergic neurons of the nigrostriatal system. In addition, aminochrome …
Number of citations: 33 www.frontiersin.org
P Aguirre, P Urrutia, V Tapia, M Villa, I Paris… - Biometals, 2012 - Springer
… Additionally, overnight treatment with aminochrome increased the expression of the iron … with aminochrome presented increased iron uptake. These results suggest that aminochrome is …
Number of citations: 83 link.springer.com
J Segura-Aguilar, D Metodiewa, S Baez - Neurotoxicity research, 2001 - Springer
We present for discussion a possible molecular mechanism explaining the formation of reactive oxygen species involved in the neurodegenerative process of dopaminergic system in …
Number of citations: 44 link.springer.com

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